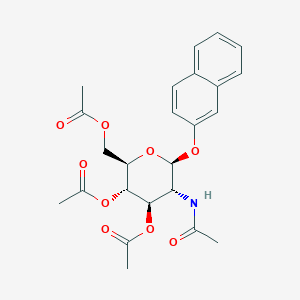

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Descripción general

Descripción

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a fluorogenic substrate widely used in various biochemical assays. This compound is particularly notable for its role as a ligand for the enzyme beta-galactosidase, making it valuable in diagnostic applications, food testing, and environmental monitoring .

Mecanismo De Acción

Target of Action

The primary target of 2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is the enzyme beta-galactosidase . This enzyme plays a crucial role in the hydrolysis of beta-galactosides into monosaccharides.

Mode of Action

This compound acts as a ligand for the enzyme beta-galactosidase . It binds to the active site of the enzyme, facilitating the hydrolysis of beta-galactosides.

Análisis Bioquímico

Biochemical Properties

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside serves as a fluorogenic substrate in biochemical reactions. It interacts with the enzyme beta-galactosidase, which hydrolyzes the compound to release a fluorescent product. This interaction is crucial for detecting and quantifying beta-galactosidase activity in various assays. The compound’s ability to act as a ligand for beta-galactosidase highlights its importance in enzymatic studies and diagnostic applications .

Cellular Effects

The effects of this compound on cellular processes are primarily observed through its role as a substrate for beta-galactosidase. When hydrolyzed by this enzyme, the compound releases a fluorescent product that can be detected and measured. This process is used to monitor cell function, including enzyme activity, cell signaling pathways, and gene expression. The compound’s influence on cellular metabolism is also significant, as it provides insights into the metabolic state of cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with beta-galactosidase. The enzyme catalyzes the hydrolysis of the compound, resulting in the release of a fluorescent product. This reaction is essential for various biochemical assays, as it allows for the detection and quantification of beta-galactosidase activity. The compound’s ability to act as a chemiluminescent and bioluminescent substrate further enhances its utility in diagnostic and research applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound’s effects are observed over time, with its stability influencing the accuracy and reliability of experimental results. Long-term studies have shown that the compound maintains its activity and effectiveness in various assays, making it a reliable substrate for extended use in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for beta-galactosidase, allowing for accurate detection and measurement of enzyme activity. At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of optimizing dosage levels for specific applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a substrate for beta-galactosidase. The enzyme-mediated hydrolysis of the compound results in the release of a fluorescent product, which can be used to monitor metabolic flux and metabolite levels. The compound’s interactions with beta-galactosidase and other enzymes are essential for understanding its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and effectiveness in biochemical assays. Understanding the transport and distribution mechanisms of the compound is crucial for optimizing its use in research and diagnostic applications .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors influence the compound’s activity and function, making it essential to understand its localization for accurate interpretation of experimental results. The compound’s ability to target specific subcellular compartments enhances its utility in various biochemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of 2-deoxy-D-glucopyranose are protected using acetyl groups to form 3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranoside.

Introduction of the Acetamido Group: The 2-position is then modified to introduce the acetamido group, resulting in 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranoside.

Attachment of the Naphthyl Group: Finally, the naphthyl group is attached to the 2-position, yielding the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes several types of chemical reactions:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Oxidation: The naphthyl group can undergo oxidation reactions, forming various oxidized derivatives.

Substitution: The acetamido group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

Hydrolysis: 2-Naphthyl 2-amino-2-deoxy-D-glucopyranoside.

Oxidation: Various oxidized naphthyl derivatives.

Substitution: Compounds with different functional groups replacing the acetamido group.

Aplicaciones Científicas De Investigación

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is used in a variety of scientific research applications:

Chemistry: As a substrate in enzymatic assays to study enzyme kinetics and mechanisms.

Biology: In cell biology to monitor beta-galactosidase activity in live cells.

Medicine: In diagnostic assays for detecting beta-galactosidase activity, which is relevant in certain genetic disorders.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside: Similar in structure but with a methyl group instead of a naphthyl group.

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Similar but with a chloride group at the anomeric position.

Uniqueness

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its naphthyl group, which provides distinct fluorescent properties. This makes it particularly useful in applications requiring sensitive detection and quantification of enzymatic activity .

Actividad Biológica

2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a glycosyl derivative known for its potential biological activities. This compound, with the molecular formula C25H29NO9 and a molar mass of 487.51 g/mol, has garnered attention for its role in inhibiting specific enzymes and its applications in medicinal chemistry.

The compound is characterized by its complex structure, which includes a naphthyl group and multiple acetylated hydroxyl groups. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C25H29NO9 |

| CAS Number | 190181-66-9 |

| Density | 1.29 g/cm³ (predicted) |

| Boiling Point | 656.8 °C (predicted) |

| pKa | 13.55 (predicted) |

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory activity against various enzymes. A notable study demonstrated that N-(β-D-glucopyranosyl) 3-(2-naphthyl)-propenoic amide derived from this structure was identified as one of the best inhibitors of rabbit muscle glycogen phosphorylase b, with an inhibition constant . This suggests that modifications to the glucopyranoside framework can enhance enzyme inhibition potency.

Case Studies

- Inhibition of Carbonic Anhydrases : A study highlighted the synthesis of glycosyltriazole benzene sulfonamides that demonstrated inhibitory activity against carbonic anhydrases, an important class of enzymes involved in acid-base balance and fluid secretion . The structural similarity to 2-naphthyl derivatives suggests potential for similar applications.

- Glycogen Phosphorylase Inhibition : In another case, derivatives were evaluated for their ability to inhibit glycogen phosphorylase, which plays a crucial role in glucose metabolism. The findings indicated that specific modifications could lead to enhanced inhibitory effects .

Synthesis and Derivatives

The synthesis of 2-Naphthyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside typically involves multi-step organic reactions including acetylation and glycosidation techniques. The ability to modify the acetyl groups allows for the exploration of various biological activities.

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO9/c1-13(26)25-21-23(32-16(4)29)22(31-15(3)28)20(12-30-14(2)27)34-24(21)33-19-10-9-17-7-5-6-8-18(17)11-19/h5-11,20-24H,12H2,1-4H3,(H,25,26)/t20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHFGHQMWZQINE-MRKXFKPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562945 | |

| Record name | Naphthalen-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131531-80-1 | |

| Record name | Naphthalen-2-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.